

ERK2-IN-4: A Technical Guide to its Structure, Function, and Application

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Compound of Interest		
Compound Name:	ERK2-IN-4	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **ERK2-IN-4**, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). ERK2 is a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. This document details the structure, mechanism of action, and functional effects of **ERK2-IN-4**, presenting key quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for relevant assays and utilizes Graphviz diagrams to visualize the pertinent signaling pathways and experimental workflows, offering a comprehensive resource for researchers in oncology and cell signaling.

Introduction to ERK2 and the MAPK Pathway

The Ras/Raf/MEK/ERK signaling pathway is a central cascade that transduces signals from extracellular stimuli, such as growth factors and cytokines, to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration. The terminal kinases of this cascade, ERK1 and ERK2, are key regulators of these processes. Due to the frequent oncogenic mutations found in upstream components like Ras and B-Raf, which lead to constitutive activation of the pathway, inhibiting ERK1/2 has emerged as a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors.[1]



ERK2-IN-4 (also known as compound 60 and CAY10561) is a pyrazolylpyrrole-based, ATP-competitive inhibitor that demonstrates high potency and selectivity for ERK2.[2][3] Its ability to effectively block the ERK signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development.

Structure of ERK2-IN-4

ERK2-IN-4 is a small molecule inhibitor with the following chemical properties:

- Systematic Name: N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide[2]
- CAS Number: 933786-58-4[2][3]
- Molecular Formula: C₂₂H₁₇Cl₂FN₄O₂[2]
- Molecular Weight: 459.3 g/mol [2]

Caption: Chemical structure of ERK2-IN-4.

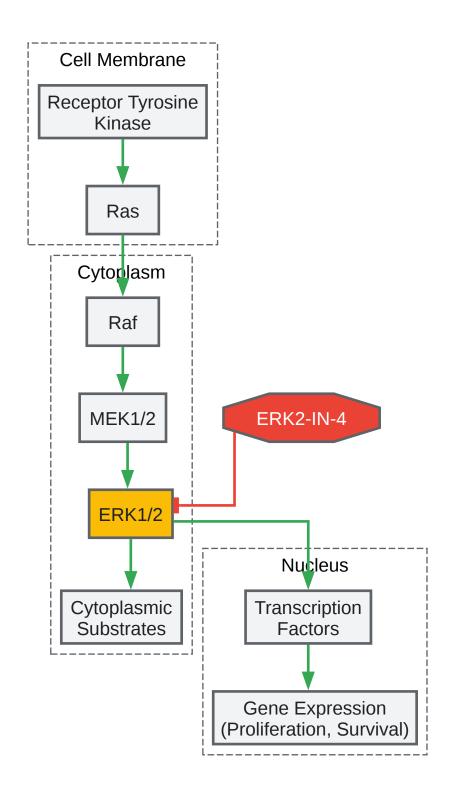
Function and Mechanism of Action

ERK2-IN-4 functions as a potent and selective, ATP-competitive inhibitor of ERK2.[2] By binding to the ATP-binding pocket of ERK2, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the MAPK signaling cascade. This leads to a reduction in cell proliferation in cancer cell lines where this pathway is aberrantly active.[2][4]

Signaling Pathway Context

The MAPK/ERK pathway is a multi-tiered kinase cascade. Upon stimulation by growth factors, receptor tyrosine kinases activate the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 then phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression and cellular processes. **ERK2-IN-4** acts at the final step of this cascade, inhibiting the kinase activity of ERK2.





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Caption: The MAPK/ERK signaling pathway and the point of inhibition by ERK2-IN-4.

Quantitative Data



The inhibitory activity and selectivity of **ERK2-IN-4** have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Biochemical Activity of ERK2-IN-4

Target	Assay Type	K _ι (μM)	Reference
ERK2	Kinase Assay	0.002	[2]
PKA	Kinase Assay	0.39	[2]
JNK3	Kinase Assay	4	[2]

Table 2: Cellular Activity of ERK2-IN-4

Cell Line	Assay Type	IC50 (μM)	Reference
COLO 205	Proliferation Assay	0.54	[2]

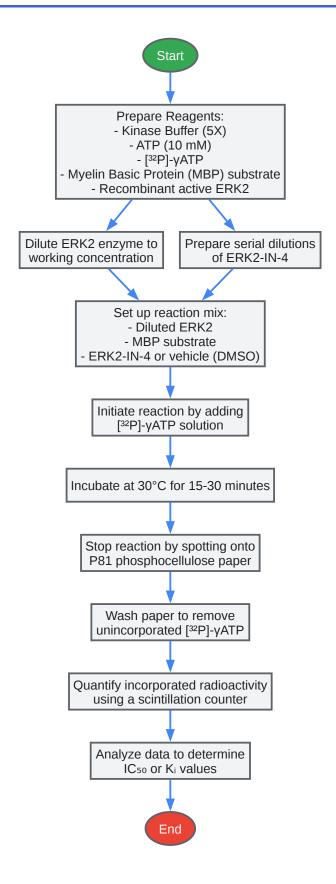
Experimental Protocols

The following are representative protocols for key experiments used to characterize **ERK2-IN-4**.

In Vitro ERK2 Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against ERK2 kinase using a radiometric assay.





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Caption: Experimental workflow for an in vitro radiometric ERK2 kinase assay.



Methodology:

Reagent Preparation:

- Prepare a 5X Kinase Buffer containing 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT, and 0.5 mg/mL BSA.
- Prepare a stock solution of ATP at 10 mM in water.
- A stock solution of the substrate, Myelin Basic Protein (MBP), is prepared at 1 mg/mL in water.
- ERK2-IN-4 is dissolved in DMSO to make a 10 mM stock solution, from which serial dilutions are made.

Reaction Setup:

- In a 96-well plate, add 5 μL of serially diluted **ERK2-IN-4** or DMSO (vehicle control).
- \circ Add 20 μ L of a master mix containing 1X Kinase Buffer, 10 μ g of MBP, and 5-10 ng of recombinant active ERK2 enzyme.
- Pre-incubate for 10 minutes at room temperature.

· Reaction Initiation and Termination:

- Initiate the reaction by adding 25 μL of a solution containing 1X Kinase Buffer, 100 μM ATP, and 0.5 μCi of [y- 32 P]ATP.
- Incubate the plate at 30°C for 20 minutes.
- Stop the reaction by adding 25 μL of 75 mM phosphoric acid.

Quantification:

- Spot 50 μL of the reaction mixture onto P81 phosphocellulose paper.
- Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.



- Wash once with acetone and let it air dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of ERK2-IN-4 relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of **ERK2-IN-4** on the proliferation of cancer cells, such as COLO 205.

Methodology:

- · Cell Seeding:
 - Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
 - \circ Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 μL of culture medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment:
 - Prepare serial dilutions of ERK2-IN-4 in culture medium.
 - \circ Remove the medium from the wells and add 100 μ L of the medium containing various concentrations of the inhibitor or vehicle control (DMSO).
 - Incubate the plate for 72 hours.
- MTT Addition and Incubation:



- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Formazan Solubilization and Measurement:
 - Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Incubate overnight at 37°C to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Conclusion

ERK2-IN-4 is a well-characterized, potent, and selective inhibitor of ERK2. Its ability to effectively block the MAPK signaling pathway and inhibit cancer cell proliferation makes it an invaluable research tool for studying the roles of ERK2 in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to utilize **ERK2-IN-4** in their studies of cancer biology and signal transduction.

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